6-Azabicyclo[3.2.1]octane Hydrochloride
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Overview
Description
6-Azabicyclo[3.2.1]octane Hydrochloride is a nitrogen-containing heterocyclic compound. It features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane Hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 6-Azabicyclo[3.2.1]octane, such as oxides, reduced forms, and substituted derivatives .
Scientific Research Applications
6-Azabicyclo[3.2.1]octane Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octane Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar in structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with the nitrogen atom in a different position.
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: Contains an oxygen atom in addition to the nitrogen atom.
Uniqueness
6-Azabicyclo[3.2.1]octane Hydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
40314-13-4 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H |
InChI Key |
BEALYWBSLLVPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)NC2.Cl |
Origin of Product |
United States |
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